molecular formula C13H11F2NO2S B2533141 N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide CAS No. 838893-89-3

N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B2533141
CAS No.: 838893-89-3
M. Wt: 283.29
InChI Key: RDNHWZQBUHOXBH-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a 3,5-difluorophenyl group attached to a 4-methylbenzenesulfonamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3,5-difluoroaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3,5-difluoroaniline+4-methylbenzenesulfonyl chlorideThis compound+HCl\text{3,5-difluoroaniline} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,5-difluoroaniline+4-methylbenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-methylbenzenesulfonamide
  • N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide
  • N-(3,5-difluorophenyl)-4-chlorobenzenesulfonamide

Uniqueness

N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide is unique due to the presence of fluorine atoms on the phenyl ring, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-9-2-4-13(5-3-9)19(17,18)16-12-7-10(14)6-11(15)8-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNHWZQBUHOXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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